N-[(4-Cyanophenyl)methyl]nonanamide
Description
N-[(4-Cyanophenyl)methyl]nonanamide is a synthetic nonanamide derivative characterized by a benzyl group substituted with a cyano (-CN) moiety at the para position. Its structure comprises a nine-carbon aliphatic chain (nonanamide) linked via an amide bond to a 4-cyanobenzyl group. The 4-cyano substitution distinguishes it from other nonanamide derivatives, likely influencing its physicochemical properties and biological activity.
Properties
CAS No. |
112916-42-4 |
|---|---|
Molecular Formula |
C17H24N2O |
Molecular Weight |
272.4 g/mol |
IUPAC Name |
N-[(4-cyanophenyl)methyl]nonanamide |
InChI |
InChI=1S/C17H24N2O/c1-2-3-4-5-6-7-8-17(20)19-14-16-11-9-15(13-18)10-12-16/h9-12H,2-8,14H2,1H3,(H,19,20) |
InChI Key |
WGCAMXQHYOEAOJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(=O)NCC1=CC=C(C=C1)C#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Nonanamide derivatives vary primarily in the substituents on their benzyl groups, which dictate their interactions with biological targets such as TRPV1. Below is a systematic comparison:
Substituent Effects on TRPV1 Binding and Potency
Evidence from SAR (Structure-Activity Relationship) studies reveals that electron-donating groups (e.g., -OH, -OMe) enhance TRPV1 activation, while electron-withdrawing groups (e.g., -CF₃, -CN) reduce potency . For example:
- Nonivamide (4-hydroxy-3-methoxy substitution): Exhibits high TRPV1 affinity (IC₅₀ = 45 μM) due to hydrogen bonding between its 4-OH and Trp549 residues in TRPV1 .
- N-(4-Hydroxybenzyl)nonanamide: Moderate potency (IC₅₀ = 62 μM), as the absence of a 3-methoxy group reduces hydrophobic interactions in the TRPV1 binding pocket .
- N-(4-Trifluoromethylbenzyl)nonanamide: Low potency (IC₅₀ = 200 μM), attributed to the electron-withdrawing -CF₃ group disrupting hydrogen bonding .
N-[(4-Cyanophenyl)methyl]nonanamide is expected to exhibit even lower TRPV1 activity than -CF₃ analogs due to the stronger electron-withdrawing nature of -CN, which may hinder both hydrogen bonding and hydrophobic stabilization.
Table 1: TRPV1 Activity of Nonanamide Derivatives
Cytotoxicity Profiles
Substituents also influence cellular toxicity. For instance:
- Nonivamide: High cytotoxicity (LC₅₀ = 115 μM in BEAS-2B cells) due to TRPV1-dependent Ca²⁺ influx and oxidative stress .
- N-(3,4-Dihydroxybenzyl)nonanamide: Extreme toxicity (LC₅₀ = 16 μM) linked to metabolic activation by CYP450 enzymes .
- N-Benzylnonanamide: Low toxicity (LC₅₀ >250 μM) due to poor TRPV1 activation .
The 4-cyano analog’s cytotoxicity is anticipated to align with low-toxicity derivatives like N-benzylnonanamide, as the -CN group likely reduces TRPV1-mediated signaling. However, off-target effects (e.g., metabolic conversion to reactive intermediates) remain unexplored.
Table 2: Cytotoxicity of Nonanamide Derivatives in Lung Cells
| Compound | LC₅₀ (μM) in BEAS-2B Cells | TRPV1 Dependency |
|---|---|---|
| Nonivamide | 115 | High |
| N-(3,4-Dihydroxybenzyl)nonanamide | 16 | Moderate |
| N-Benzylnonanamide | >250 | Low |
| This compound | Predicted >200 | Likely Low |
Metabolic Stability and Detoxification
Metabolism by cytochrome P450 enzymes (e.g., CYP1A2, CYP2C19) significantly impacts the toxicity of nonanamide derivatives. For example:
- N-(3,4-Dihydroxybenzyl)nonanamide: Rapidly metabolized to electrophilic quinones, exacerbating oxidative stress .
- N-(4-Hydroxybenzyl)nonanamide: Resistance to CYP450-mediated activation, resulting in lower toxicity .
However, the cyano group itself could hydrolyze to form toxic intermediates (e.g., cyanide), though this remains speculative without direct evidence.
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